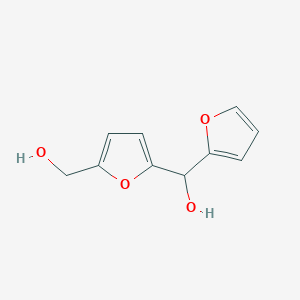

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol

Description

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

furan-2-yl-[5-(hydroxymethyl)furan-2-yl]methanol |

InChI |

InChI=1S/C10H10O4/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10-12H,6H2 |

InChI Key |

IGVFXDGWMNTOFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=C(O2)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol typically involves the catalytic conversion of biomass-derived feedstocks. One common method is the catalytic transformation of 5-hydroxymethylfurfural (HMF), a valuable platform compound derived from biomass. The process involves a series of reactions, including reductive amination, hydrogenation, and hydrodeoxygenation, often using silica-supported cobalt nanoparticles as catalysts .

Industrial Production Methods

Industrial production of this compound can be achieved through similar catalytic processes, scaled up to meet industrial demands. The use of renewable feedstocks like HMF ensures a sustainable and cost-effective production method. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Products include furan-2-carboxylic acid and 5-(hydroxymethyl)furan-2-carboxylic acid.

Reduction: Products include furan-2-ylmethanol and 5-(hydroxymethyl)furan-2-ylmethanol.

Substitution: Various substituted furans depending on the reagents used

Scientific Research Applications

Applications in Materials Science

- Polymer Production : The compound can be utilized as a monomer for synthesizing furan-based resins, which are employed in the foundry industry. These resins serve as binders for foundry sands, enhancing the mechanical strength and thermal stability of molds and cores .

- Biobased Polymers : Furan derivatives are being explored as building blocks for biobased polymers like polyethylene furanoate (PEF), which is a sustainable alternative to petroleum-based plastics such as polyethylene terephthalate (PET). The conversion of furan derivatives into PEF involves oxidation processes that can be catalyzed by specific enzymes .

- Corrosion-Resistant Materials : Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol can also be used in formulating corrosion-resistant mortars and coatings, suitable for applications in chemical reactors and storage tanks .

Biochemical Applications

- Biocatalysis : The compound is a substrate for various biocatalytic reactions, particularly those involving oxidases that convert it into higher-value products such as 2,5-furandicarboxylic acid (FDCA). This transformation is significant for the development of biobased chemicals and materials .

- Interaction with Biomolecules : Research indicates that furan derivatives can interact with proteins and nucleic acids, potentially impacting their functions. Understanding these interactions is crucial for evaluating the biological implications of furan compounds in food safety and pharmacology.

Case Study 1: Enzymatic Conversion of HMF

A study demonstrated the enzymatic conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using an FAD-dependent oxidase. This reaction showcases the potential of furan derivatives as intermediates in producing valuable biochemicals through sustainable processes .

Case Study 2: Furan-Based Resins in Foundries

Research has highlighted the effectiveness of furan-based resins in foundry applications, noting their low viscosity and high mechanical strength at elevated temperatures. These properties make them suitable for producing high-quality molds with minimal environmental impact compared to traditional resins .

Comprehensive Data Table

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Materials Science | Furan-based resins for foundries | High strength, low emissions |

| Biobased polymers (e.g., PEF) | Sustainable alternative to PET | |

| Corrosion-resistant coatings | Durability in harsh environments | |

| Biochemistry | Biocatalytic production of FDCA | Renewable chemical synthesis |

| Interaction studies with biomolecules | Insights into biological functions |

Mechanism of Action

The mechanism of action of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan rings provide a stable aromatic system that can interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability Comparison

Antimicrobial Efficacy (Zone of Inhibition, mm)

Biological Activity

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol is a complex organic compound belonging to the furan family, characterized by its dual furan structure connected through a hydroxymethyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular structure of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol includes two furan rings and a hydroxymethyl group, which enhances its reactivity. This structural configuration allows it to participate in various chemical transformations, making it a valuable precursor in synthetic chemistry.

Structural Features

| Feature | Description |

|---|---|

| Furan Rings | Two interconnected furan rings |

| Hydroxymethyl Group | Enhances reactivity and solubility |

| Methanol Moiety | Contributes to its biological activity |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of furan derivatives, including Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of various furan derivatives, Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol exhibited notable activity against HeLa and HepG2 cell lines. The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol | 75.00 | HeLa |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 62.37 | HeLa |

| Tryptamine | 275.26 | HepG2 |

These findings indicate that specific structural features within the furan derivatives contribute to their anticancer efficacy, with certain substitutions enhancing biological activity .

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The minimum inhibitory concentration (MIC) values for Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol were assessed against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 250 |

| B. subtilis | 250 |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol. Studies indicate that this compound can scavenge free radicals effectively.

Antioxidant Assay Results

The antioxidant potential was evaluated using various assays, with results indicating a strong capacity for free radical scavenging:

| Compound | % Inhibition at 50 µg/mL |

|---|---|

| Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol | 76.69 |

| Control (Ascorbic Acid) | 85.00 |

The high percentage of inhibition demonstrates the compound's potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.